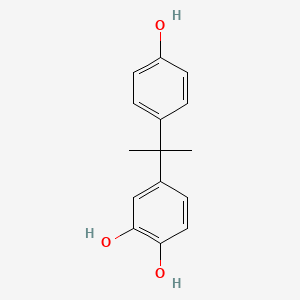

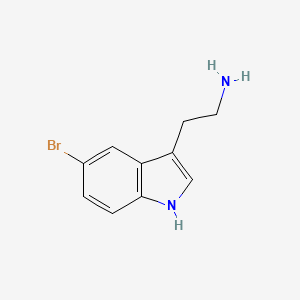

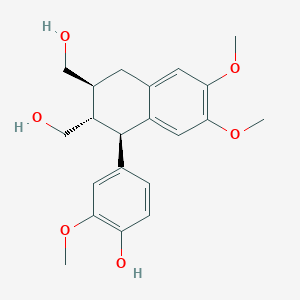

![molecular formula C6H5N3 B1198216 3H-Imidazo[4,5-b]piridina CAS No. 273-21-2](/img/structure/B1198216.png)

3H-Imidazo[4,5-b]piridina

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines can be achieved through various methods, including palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, providing a facile route to products with substitutions at N1 and C2 positions. This method demonstrates the versatility and efficiency in accessing imidazo[4,5-b]pyridine frameworks, relevant to the synthesis of complex natural products and potential therapeutic agents (Rosenberg, Zhao, & Clark, 2012).

Aplicaciones Científicas De Investigación

Características antimicrobianas

Los derivados de Imidazo[4,5-b]piridina se han estudiado por sus características antimicrobianas {svg_1}. Estos compuestos han mostrado potencial en la lucha contra diversas infecciones microbianas, convirtiéndolos en un área prometedora de investigación en el desarrollo de nuevos agentes antimicrobianos {svg_2}.

Síntesis orgánica

Estos compuestos se utilizan en la síntesis orgánica, particularmente en la preparación de otros compuestos orgánicos complejos {svg_3}. Sirven como intermediarios clave en la síntesis de una variedad de compuestos químicos, contribuyendo al avance de la química orgánica {svg_4}.

Inhibidores de la sintetasa de óxido nítrico

El 4-Azabenzimidazol se utiliza como reactivo para preparar azoles sustituidos con benzilmetil, que son inhibidores de la sintetasa de óxido nítrico con propiedades antioxidantes {svg_5}. Esto tiene aplicaciones potenciales en el tratamiento de enfermedades donde la sintetasa de óxido nítrico juega un papel {svg_6}.

Dispositivos optoelectrónicos

Los derivados de Imidazo[4,5-b]piridina han encontrado aplicaciones en el campo de la ciencia de materiales, particularmente en el desarrollo de dispositivos optoelectrónicos {svg_7}. Sus propiedades electrónicas únicas los hacen adecuados para su uso en dispositivos como diodos orgánicos emisores de luz (OLED) y células solares {svg_8}.

Sensores

Estos compuestos se han utilizado en el desarrollo de sensores {svg_9}. Su capacidad para interactuar con diversas sustancias y producir señales medibles los hace útiles en la creación de sensores para detectar sustancias químicas o condiciones específicas {svg_10}.

Fármacos contra el cáncer

Los derivados de Imidazo[4,5-b]piridina han mostrado potencial como fármacos contra el cáncer {svg_11}. Su capacidad para interactuar con objetivos biológicos en las células cancerosas los convierte en un área prometedora de investigación en el desarrollo de nuevas terapias contra el cáncer {svg_12}.

Emisores para microscopía confocal e imagenología

Estos compuestos se han utilizado como emisores para microscopía confocal e imagenología {svg_13}. Sus propiedades luminiscentes los hacen adecuados para su uso en diversas aplicaciones de imagenología, proporcionando a los investigadores herramientas valiosas para estudiar sistemas biológicos {svg_14}.

Actividad antiviral

Los derivados de Imidazo[4,5-b]piridina han mostrado potencial actividad antiviral {svg_15}. Se han evaluado por su actividad contra diversos virus, convirtiéndolos en un área prometedora de investigación en el desarrollo de nuevos fármacos antivirales {svg_16}.

Mecanismo De Acción

Target of Action

3H-Imidazo[4,5-b]pyridine, also known as 1H-Imidazo[4,5-b]pyridine or 4-Azabenzimidazole, has been found to interact with several targets. It has been reported to act as an agonist of the GPR81 receptor . It also shows promising activity against the Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) target . These targets play crucial roles in various biological processes, including cell signaling and pathogen survival.

Mode of Action

The compound interacts with its targets through various mechanisms. For instance, as a GPR81 receptor agonist, it can modulate the receptor’s activity, leading to changes in downstream signaling pathways . In the case of PfPI4K, it may inhibit the enzyme’s activity, disrupting the survival and proliferation of Plasmodium falciparum .

Biochemical Pathways

3H-Imidazo[4,5-b]pyridine can influence many cellular pathways. As a GPR81 agonist, it can affect pathways involved in energy metabolism and immune response . Its activity against PfPI4K can disrupt the biochemical pathways necessary for the survival of Plasmodium falciparum .

Result of Action

The molecular and cellular effects of 3H-Imidazo[4,5-b]pyridine’s action depend on its specific targets. As a GPR81 agonist, it can modulate cellular metabolism and immune responses . Its inhibitory activity against PfPI4K can lead to the death of Plasmodium falciparum .

Safety and Hazards

Direcciones Futuras

Imidazo[4,5-b]pyridines have great potential in several research areas, from materials science to the pharmaceutical field. In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Análisis Bioquímico

Biochemical Properties

1H-Imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to act as a potent inhibitor of several kinases, including c-Met kinase . This inhibition is achieved through the binding of 1H-Imidazo[4,5-b]pyridine to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. Additionally, 1H-Imidazo[4,5-b]pyridine derivatives have demonstrated antimicrobial properties by interacting with bacterial enzymes and disrupting essential metabolic pathways .

Cellular Effects

The effects of 1H-Imidazo[4,5-b]pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1H-Imidazo[4,5-b]pyridine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting key signaling pathways such as the NF-kappaB pathway . Furthermore, these compounds can alter gene expression profiles, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes .

Molecular Mechanism

At the molecular level, 1H-Imidazo[4,5-b]pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can result in the inhibition of kinase activity, leading to the disruption of downstream signaling pathways . Additionally, 1H-Imidazo[4,5-b]pyridine can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in cellular function and ultimately influence disease progression.

Temporal Effects in Laboratory Settings

The temporal effects of 1H-Imidazo[4,5-b]pyridine in laboratory settings have been extensively studied. This compound exhibits good stability under physiological conditions, allowing for prolonged activity in biological systems . Over time, 1H-Imidazo[4,5-b]pyridine can undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that continuous exposure to 1H-Imidazo[4,5-b]pyridine can result in adaptive cellular responses, such as the upregulation of drug efflux pumps and the development of resistance .

Dosage Effects in Animal Models

The effects of 1H-Imidazo[4,5-b]pyridine vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 1H-Imidazo[4,5-b]pyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in tissues and the disruption of essential metabolic pathways.

Metabolic Pathways

1H-Imidazo[4,5-b]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, 1H-Imidazo[4,5-b]pyridine can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to alterations in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1H-Imidazo[4,5-b]pyridine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells via specific transporters, allowing for its accumulation in target tissues . Once inside the cell, 1H-Imidazo[4,5-b]pyridine can bind to intracellular proteins, influencing its localization and activity . The distribution of 1H-Imidazo[4,5-b]pyridine within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of 1H-Imidazo[4,5-b]pyridine is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 1H-Imidazo[4,5-b]pyridine can be localized to the nucleus, where it interacts with DNA and modulates gene expression . Additionally, this compound can be targeted to mitochondria, affecting mitochondrial function and cellular energy metabolism .

Propiedades

IUPAC Name |

1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h1-4H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMYYCRTACQSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075375 | |

| Record name | 1H-Imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

273-21-2 | |

| Record name | Imidazo[4,5-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazo(4,5-b)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 273-21-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrido[2,3-d]imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1H-imidazo[4,5-b]pyridine?

A1: The molecular formula of 1H-imidazo[4,5-b]pyridine is C7H6N3, and its molecular weight is 132.14 g/mol. []

Q2: What spectroscopic data is available for 1H-imidazo[4,5-b]pyridine?

A2: Research has characterized 1H-imidazo[4,5-b]pyridine and its derivatives using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. IR spectra reveal a broad and strong contour in the 2000–3100 cm−1 range, indicating the presence of a medium-strong hydrogen bond involving the N+H group. [] NMR and mass spectrometry data are also utilized to confirm the structure and purity of synthesized compounds. [, , ]

Q3: How does the position of a methyl group substituent on the pyridine ring of 1H-imidazo[4,5-b]pyridine affect its properties?

A3: Research indicates that the position of a methyl group substituent on the pyridine ring influences the proton position of the NH group within the imidazole unit. [] This structural variation can impact the compound's interactions with biological targets and influence its overall activity profile. [, ]

Q4: Can modifications to the central phenyl ring of 1H-imidazo[4,5-b]pyridine derivatives enhance their potency as BRAF inhibitors?

A4: Yes, research has demonstrated that introducing specific groups, such as a 3-fluoro, a naphthyl, or a 3-thiomethyl group, on the central phenyl ring of certain 1H-imidazo[4,5-b]pyridine derivatives significantly improves their potency as BRAF inhibitors, leading to nanomolar activity in cells. []

Q5: Have computational methods been employed to study 1H-imidazo[4,5-b]pyridine and its derivatives?

A5: Yes, computational chemistry techniques, including density functional theory (DFT) calculations, have been employed to study the molecular structure, vibrational energy levels, and potential energy distribution of 1H-imidazo[4,5-b]pyridine and its derivatives. [] Molecular docking studies using GOLD software have also been conducted to guide the design of potential inhibitory structures targeting BRAF activity. []

Q6: What in vitro assays have been used to investigate the biological activity of 1H-imidazo[4,5-b]pyridine derivatives?

A6: Researchers have employed various in vitro assays, including cell-based assays and enzyme inhibition assays, to assess the biological activity of 1H-imidazo[4,5-b]pyridine derivatives. [, , , ] For instance, compounds have been evaluated for their antimicrobial activity against various bacteria and fungi using the well diffusion method. []

Q7: Have animal models been used to study the effects of 1H-imidazo[4,5-b]pyridine derivatives?

A7: Yes, animal models, including rodents, dogs, and baboons, have been used to investigate the pharmacokinetics, pharmacodynamics, and toxicity of 1H-imidazo[4,5-b]pyridine derivatives. [, , , , , ] For example, studies in dogs have examined the effects of these compounds on cardiac contractility, heart rate, and blood pressure. []

Q8: Has the compound 2-amino-1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (PhIP) been studied for its potential health effects?

A8: Yes, PhIP is a heterocyclic amine (HCA) formed during the cooking of meat. It is considered a potential carcinogen. Studies have investigated its formation, metabolism, and potential mechanisms of carcinogenicity. [, , ] Research has also examined the ability of probiotic bacteria to mitigate the potential negative effects of PhIP. [, ]

Q9: What are some potential applications of 1H-imidazo[4,5-b]pyridine derivatives in drug discovery?

A9: 1H-imidazo[4,5-b]pyridine derivatives have shown promise in various therapeutic areas, including: * Antimicrobial agents: Studies have demonstrated the antimicrobial activity of certain derivatives against a range of bacteria and fungi. [] * BRAF inhibitors: Specific modifications to the 1H-imidazo[4,5-b]pyridine scaffold have resulted in potent and selective BRAF inhibitors, which hold potential for treating BRAF-mutated cancers, such as melanoma. [, ] * Cardiotonic agents: Research has investigated the positive inotropic and vasodilating effects of certain derivatives for treating heart failure. [, , , ] * Neuropathic pain management: Recent discoveries highlight the potential of 1H-imidazo[4,5-b]pyridine derivatives as selective and potent inhibitors of bromodomain and extra-terminal (BET) proteins, suggesting their potential for treating neuropathic pain. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

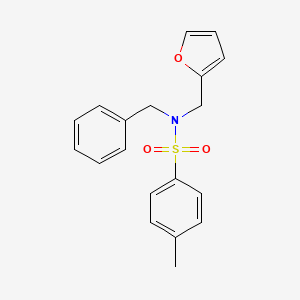

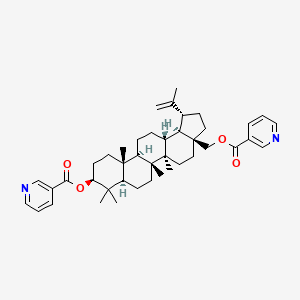

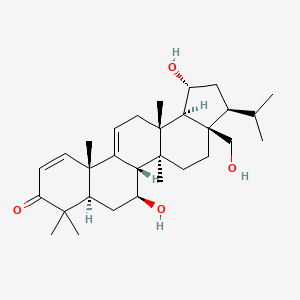

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-(5-hydroxy-3-methoxy-3,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.3.1.01,14]hexadecan-7-one](/img/structure/B1198138.png)

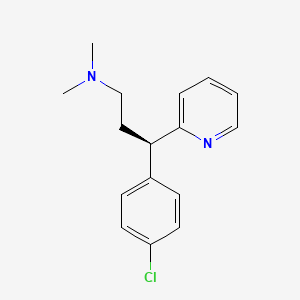

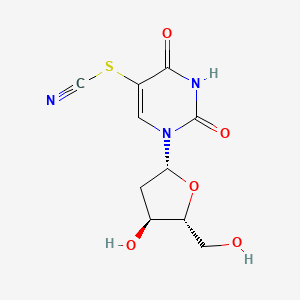

![5-hexyl-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1198144.png)

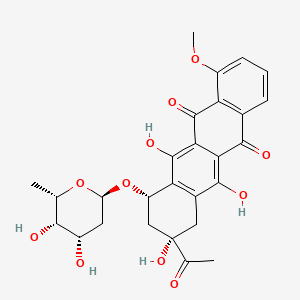

![2-[cyclohexyl-[2-[5-(3,4-dimethoxyphenyl)-2-tetrazolyl]-1-oxoethyl]amino]-N-cyclopentylpropanamide](/img/structure/B1198152.png)

![2-[[2-(4-Methoxyphenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]amino]ethanol](/img/structure/B1198154.png)